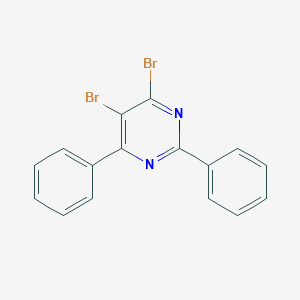

4,5-Dibromo-2,6-diphenylpyrimidine

Description

4,5-Dibromo-2,6-diphenylpyrimidine is a halogenated pyrimidine derivative featuring bromine atoms at the 4- and 5-positions and phenyl groups at the 2- and 6-positions. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms, and bromination at specific positions enhances their electronic and steric properties.

Purification methods such as vacuum sublimation and analytical techniques (NMR, HPLC) ensure high purity (>99%), as seen in related compounds .

Properties

Molecular Formula |

C16H10Br2N2 |

|---|---|

Molecular Weight |

390.07g/mol |

IUPAC Name |

4,5-dibromo-2,6-diphenylpyrimidine |

InChI |

InChI=1S/C16H10Br2N2/c17-13-14(11-7-3-1-4-8-11)19-16(20-15(13)18)12-9-5-2-6-10-12/h1-10H |

InChI Key |

GSCMITZZYYFEGP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Br)Br |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Br)Br |

solubility |

0.4 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Substituent Effects on Pyrimidine Derivatives

The electronic and steric properties of pyrimidine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis with structurally related compounds:

Key Observations :

Bromine vs. Hydroxyl Groups : Bromine’s electron-withdrawing nature in this compound reduces electron density on the pyrimidine ring compared to 4,6-dihydroxypyrimidine, which has electron-donating hydroxyl groups. This difference impacts reactivity and optoelectronic behavior, with brominated derivatives favoring charge-transfer transitions .

Comparison with Fluorescein Derivatives: 4,5-Dibromo-2,7-dinitro-fluorescein shows strong NLO properties due to nitro and bromine substituents, suggesting that the target pyrimidine may also exhibit notable hyperpolarizability if synthesized with analogous symmetry and conjugation .

B. Photophysical and Electronic Properties

- Singlet-Triplet Energy Gaps: In DCzIPN (a TADF emitter from ), a small singlet-triplet gap (ΔEST = 0.05 eV) enables efficient reverse intersystem crossing.

- Absorption/Emission: Brominated pyrimidines typically exhibit UV-Vis absorption in the 250–410 nm range (as seen in DCzIPN), with emission peaks sensitive to substituent electronegativity. The target compound’s emission may redshift compared to non-brominated analogs due to increased conjugation and electron withdrawal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.